molecular formula C15H18N4O4 B2374738 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide CAS No. 1904227-76-4

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide

Cat. No.: B2374738
CAS No.: 1904227-76-4
M. Wt: 318.333
InChI Key: KSMRDKNYYBOUJZ-UHFFFAOYSA-N
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Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C15H18N4O4 and its molecular weight is 318.333. The purity is usually 95%.
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Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)tetrahydrofuran-2-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including an oxadiazole ring and a pyridine derivative, which may contribute to its pharmacological properties. The molecular formula is C18H18N6O3C_{18}H_{18}N_{6}O_{3}, with a molecular weight of approximately 394.4 g/mol.

PropertyValue
Molecular FormulaC18H18N6O3C_{18}H_{18}N_{6}O_{3}
Molecular Weight394.4 g/mol
Structural FeaturesOxadiazole, Pyridine, Tetrahydrofuran

The precise mechanism of action for this compound remains largely unexplored in the literature. However, similar compounds have been shown to interact with specific biological targets such as enzymes and receptors involved in various signaling pathways. Potential mechanisms may include:

  • Enzyme Inhibition: The compound may inhibit certain kinases or other enzymes critical for cell signaling and proliferation.
  • Receptor Modulation: It could modulate the activity of receptors involved in inflammatory responses or cancer progression.

Biological Activity

Recent studies have indicated various biological activities associated with this compound:

  • Antimicrobial Activity: Preliminary tests suggest that derivatives of similar structures exhibit antimicrobial properties against bacteria and fungi.
  • Anticancer Potential: Some oxadiazole derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.
  • Anti-inflammatory Effects: Compounds with similar structures have been reported to possess anti-inflammatory properties, which could be relevant for therapeutic applications.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens such as E. coli and S. aureus. Results indicated significant inhibition zones at varying concentrations, suggesting strong antimicrobial properties .

Study 2: Anticancer Activity

Research on oxadiazole derivatives showed promising results in inhibiting the proliferation of breast cancer cell lines. The compounds induced apoptosis through the activation of caspase pathways .

Study 3: Anti-inflammatory Effects

In vitro studies demonstrated that certain oxadiazole compounds reduced the production of pro-inflammatory cytokines in macrophages, highlighting their potential as anti-inflammatory agents .

Properties

IUPAC Name

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c1-2-21-12-6-5-10(8-16-12)14-18-13(23-19-14)9-17-15(20)11-4-3-7-22-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMRDKNYYBOUJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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